3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester

Catalog No.
S6610201
CAS No.
926659-00-9
M.F
C19H26N2O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7...

CAS Number

926659-00-9

Product Name

3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester

IUPAC Name

tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-12-15-9-17(22)10-16(13-20)21(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

MNUXBVXVOYGWFN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3

3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester is a bicyclic compound characterized by its unique structural features, including a diazabicyclo nonane framework and a carboxylic acid derivative. The molecular formula is C19H26N2O3, indicating the presence of nitrogen and oxygen functional groups alongside carbon and hydrogen. This compound is notable for its tert-butyl ester functionality, which enhances its stability and reactivity in various

As mentioned earlier, information on the specific mechanism of action of TBN-ON-Bn is not available. However, the presence of the diazabicyclonone core suggests potential for various activities depending on the target molecule. Some diazabicyclonones have been shown to inhibit enzymes or interact with receptors, leading to biological effects [].

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Scientific Research Applications

  • Medicinal Chemistry: Some DABs have been found to have medicinal properties and are being investigated for their potential use in developing new drugs . Specifically, research has focused on their potential as anticonvulsants and anti-HIV agents [ScienceDirect, The history and future of diazabicycloalkanes as anticonvulsant agents].
  • Material Science: DABs are also being investigated for their potential use in developing new materials with specific properties, such as ion conductors and catalysts [Chemical Reviews, Recent Advances in the Chemistry of Diazabicycloalkanes].

The compound can undergo several chemical transformations due to its functional groups:

  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid.
  • Oxidation: The ketone group at the 7-position can be further oxidized to form more complex structures or functional groups.
  • Reduction: The compound can be reduced to modify the carbonyl functionalities, potentially yielding alcohol derivatives.

These reactions are essential for synthesizing related compounds and exploring their biological activities.

Research indicates that 3,9-diazabicyclo[3.3.1]nonane derivatives exhibit significant biological activities:

  • Neuropharmacological Effects: Compounds in this class have been studied for their potential as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation may enhance cognitive functions and has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Antifungal Activity: Some studies suggest that derivatives of this compound may possess antifungal properties, although specific activity against various strains requires further investigation .

The synthesis of 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves several key steps:

  • Formation of the Diazabicyclo Core: This is achieved through cyclization reactions starting from simple amine precursors.
  • Introduction of the tert-butoxycarbonyl Group: The nitrogen atoms are protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
  • Oxidation to Form the Ketone: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce the ketone functionality at the 7-position .

The compound has various applications across multiple fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing drugs targeting neurological disorders.
  • Organic Synthesis: It is utilized as a reagent in organic transformations due to its unique structural features.
  • Chemical Research: The compound is valuable in studying enzyme inhibition and receptor modulation mechanisms .

Interaction studies involving 3,9-diazabicyclo[3.3.1]nonane derivatives have shown that they can interact with various biological targets:

  • Receptor Modulation: As mentioned earlier, these compounds may act on AMPA receptors, enhancing synaptic activity.
  • Enzyme Inhibition: Some derivatives have shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.

Several compounds share structural similarities with 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester:

Compound NameStructural FeaturesUnique Characteristics
3,7-Diazabicyclo[3.3.1]nonaneLacks the Boc protecting group and ketoneSimpler structure with different reactivity
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonaneOxygen atom integrated into the bicyclic structureAltered chemical properties due to oxygen
tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonaneContains a benzyl group instead of phenylmethylPotentially different biological activities due to substitution

Uniqueness

The uniqueness of 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester lies in its combination of a tert-butoxycarbonyl protecting group and a ketone functional group. This configuration allows for diverse chemical reactivity and applications that are not found in simpler or differently substituted analogs .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

330.19434270 g/mol

Monoisotopic Mass

330.19434270 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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